![molecular formula C13H12N2OS B2402150 4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide CAS No. 278782-13-1](/img/structure/B2402150.png)
4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Different synthesis methods have been explored, such as the reduction of 2,3-Dihydronaphtho[1,2-b]thiophene 1-oxides to form naphtho[1,2-b]thiophenes (Fedorov, Anisimov, & Viktorova, 1989).
- Formation of Derivatives : The compound has been used to create various derivatives, such as fused thiophene and thienopyrimidine derivatives for antiviral activities (Rashad et al., 2010).
Applications in Polymer and Material Science
- Conducting Polymers : Studies have shown its utility in forming conducting polymers, such as poly(naphtho)[2,3-c]thiophene, with potential applications in electronics (Ikenoue, 1990).
Biological Applications
- Antiviral Properties : Some derivatives have shown effectiveness against the H5N1 virus, indicating potential uses in developing antiviral treatments (Rashad et al., 2010).
- Cytotoxic Evaluation : Acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione were studied for cytotoxicity, suggesting its relevance in cancer research (Gomez-Monterrey et al., 2011).
Catalytic Applications
- Catalysis : Research has been conducted on using the compound as a catalyst in chemical reactions, like cyclocondensation reactions (Ghashang, 2017).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in proteomics research , suggesting potential interactions with proteins.
Mode of Action
A related compound has been used as a sensor to identify in³⁺ and fe³⁺ ions through fluorescence . This suggests that 4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide might interact with its targets in a similar manner, leading to changes that can be detected via fluorescence.
Result of Action
The related compound’s ability to act as a sensor for in³⁺ and fe³⁺ ions suggests that it may induce detectable changes at the molecular level .
properties
IUPAC Name |
4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-15-13(16)11-7-9-6-5-8-3-1-2-4-10(8)12(9)17-11/h1-4,7H,5-6,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGFRPWZQKMMNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.